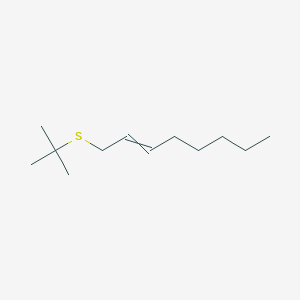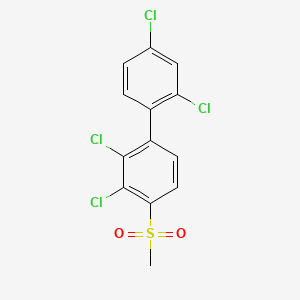![molecular formula C12H18OSi B14323913 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 104066-57-1](/img/structure/B14323913.png)
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is an organosilicon compound characterized by the presence of a silyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the reaction of a silyl chloride with an appropriate butenol derivative in the presence of a base. For example, the reaction of dimethylphenylsilyl chloride with but-2-en-1-ol in the presence of a base like triethylamine can yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted butenol derivatives.
科学的研究の応用
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets and pathways. The silyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound can participate in nucleophilic substitution and addition reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- 3-[Trimethylsilyl]but-2-en-1-ol
- 3-[Dimethyl(tert-butyl)silyl]but-2-en-1-ol
- 3-[Dimethyl(phenyl)silyl]prop-2-en-1-ol
Uniqueness
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is unique due to the presence of the phenyl group attached to the silicon atom, which can influence the compound’s reactivity and stability. This structural feature distinguishes it from other silyl-protected butenol derivatives and can impart specific properties useful in various applications .
特性
CAS番号 |
104066-57-1 |
|---|---|
分子式 |
C12H18OSi |
分子量 |
206.36 g/mol |
IUPAC名 |
3-[dimethyl(phenyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-11(9-10-13)14(2,3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3 |
InChIキー |
IUBPNLZRWSJMIC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCO)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


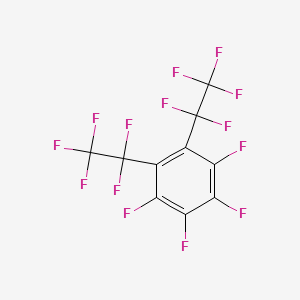
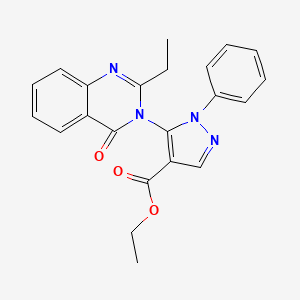
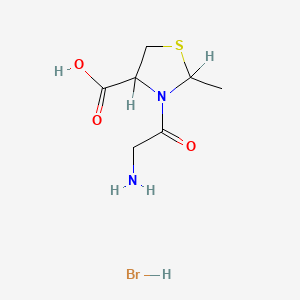

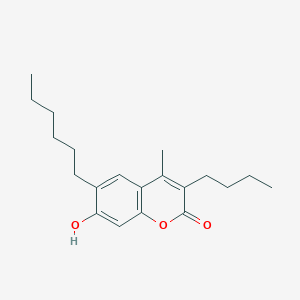
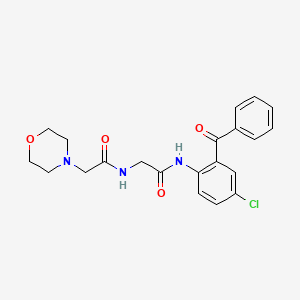
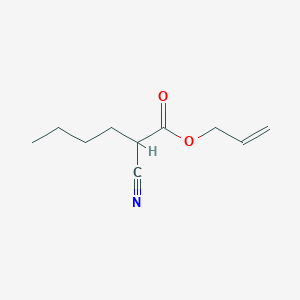
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
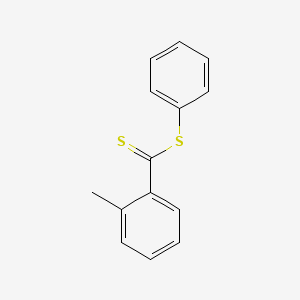
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

